1,3,4-Trihydroxy-5-[3-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyloxy]cyclohexane-1-carboxylic acid
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Overview
Description
1,3,4-Trihydroxy-5-[3-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyloxy]cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trihydroxy-5-[3-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyloxy]cyclohexane-1-carboxylic acid involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Trihydroxy-5-[3-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyloxy]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, resulting in a more saturated structure.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce more saturated hydrocarbons .
Scientific Research Applications
1,3,4-Trihydroxy-5-[3-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyloxy]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,3,4-Trihydroxy-5-[3-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyloxy]cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trihydroxy-4-{[(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-propenoyl]oxy}cyclohexanecarboxylic acid: Similar structure but with different functional groups.
Cyclohexanecarboxylic acid, 1,3,4-trihydroxy-5-[[(2E)-3-(3-hydroxy-4-methoxyphenyl)-1-oxo-2-propen-1-yl]oxy]-, (1S,3R,4R,5R): Another structurally related compound with variations in the hydroxyl and methoxy groups.
Uniqueness
1,3,4-Trihydroxy-5-[3-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyloxy]cyclohexane-1-carboxylic acid is unique due to its specific arrangement of hydroxyl groups and the presence of the oxan-2-yl group.
Properties
Molecular Formula |
C22H28O14 |
---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
1,3,4-trihydroxy-5-[3-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyloxy]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H28O14/c23-8-14-17(28)18(29)19(30)20(36-14)35-12-3-1-9(5-10(12)24)2-4-15(26)34-13-7-22(33,21(31)32)6-11(25)16(13)27/h1-5,11,13-14,16-20,23-25,27-30,33H,6-8H2,(H,31,32) |
InChI Key |
ABXYVNGLNANCOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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